An In-depth Technical Guide to N-(4-Formyl-2-nitrophenyl)acetamide (CAS: 51818-98-5): Synthesis, Characterization, and Applications
An In-depth Technical Guide to N-(4-Formyl-2-nitrophenyl)acetamide (CAS: 51818-98-5): Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Formyl-2-nitrophenyl)acetamide is a key organic intermediate characterized by its trifunctional nature, possessing an acetamido, a formyl, and a nitro group on a benzene ring. This unique arrangement of functional groups makes it a valuable building block in the synthesis of a variety of more complex molecules, particularly in the realms of pharmaceuticals and materials science. This technical guide provides a comprehensive overview of N-(4-formyl-2-nitrophenyl)acetamide, including a detailed, field-proven synthetic protocol, in-depth analysis of its structural and spectroscopic properties, and a discussion of its reactivity and potential applications. The methodologies presented herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Importance of N-(4-Formyl-2-nitrophenyl)acetamide
N-(4-Formyl-2-nitrophenyl)acetamide, with the chemical formula C₉H₈N₂O₄, is a crystalline solid that serves as a pivotal precursor in multi-step organic syntheses.[1] The strategic placement of its functional groups allows for selective chemical transformations. The nitro group can be readily reduced to an amine, providing a handle for the introduction of diverse functionalities. The aldehyde group is a versatile functional group that can participate in a wide array of reactions, including reductive aminations, Wittig reactions, and the formation of Schiff bases. The acetamido group, while offering stability, can also be hydrolyzed under certain conditions to reveal a primary amine. This trifecta of reactivity makes N-(4-formyl-2-nitrophenyl)acetamide a sought-after starting material for constructing complex molecular architectures. Aromatic nitro compounds, in general, are of enormous synthetic and industrial importance as they are frequently used as intermediaries in the synthesis of colors, medicaments, and other compounds.[2]
Synthesis of N-(4-Formyl-2-nitrophenyl)acetamide: A Detailed Protocol and Mechanistic Insights
The most logical and efficient synthetic route to N-(4-Formyl-2-nitrophenyl)acetamide is via the electrophilic nitration of 4-acetamidobenzaldehyde. The acetamido group is an ortho-, para-director, and while the para-position is blocked by the formyl group, the ortho-position is activated towards electrophilic substitution.
Proposed Synthesis Pathway
Step-by-Step Experimental Protocol
This protocol is based on well-established procedures for the nitration of activated aromatic rings.[2]
Materials and Reagents:
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4-Acetamidobenzaldehyde
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Deionized Water
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Ethanol
Procedure:
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Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, cautiously add 15 mL of concentrated sulfuric acid. Slowly, and with constant stirring, add 5 mL of concentrated nitric acid to the sulfuric acid. It is crucial to maintain a low temperature during this addition to prevent the formation of excess dinitrated byproducts. This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile in this reaction.[2]
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Dissolution of the Starting Material: In a separate beaker, dissolve 5.0 g of 4-acetamidobenzaldehyde in 20 mL of concentrated sulfuric acid. This may require gentle warming. Once dissolved, cool the solution to 0-5 °C in an ice bath. The use of a strong acid as the solvent ensures that the starting material remains protonated, which can influence the regioselectivity of the nitration.
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Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-acetamidobenzaldehyde, ensuring the temperature of the reaction mixture does not exceed 10 °C. The acetamido group is an activating group, making the reaction proceed readily at low temperatures. Careful temperature control is paramount to minimize side reactions. The reaction is typically complete after 30-60 minutes of stirring in the ice bath.
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Work-up and Isolation: Pour the reaction mixture slowly and carefully onto a mixture of 100 g of crushed ice and 100 mL of cold water. This will precipitate the crude product. The crude N-(4-Formyl-2-nitrophenyl)acetamide is then collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral to litmus paper.
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Purification: The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to yield a pale yellow to yellow-brown crystalline solid.[2] The choice of solvent for recrystallization is critical; the desired product should be sparingly soluble at low temperatures and highly soluble at higher temperatures in the chosen solvent.
Physicochemical and Spectroscopic Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized N-(4-Formyl-2-nitrophenyl)acetamide.
Physical Properties
| Property | Value | Source |
| CAS Number | 51818-98-5 | [1] |
| Molecular Formula | C₉H₈N₂O₄ | [1] |
| Molecular Weight | 208.17 g/mol | [1] |
| Appearance | Yellow to white solid | Vendor Data |
| Melting Point | 154-157 °C | Vendor Data |
| Solubility | Soluble in ethanol, partially soluble in water and chloroform.[2] |
Spectroscopic Analysis
3.2.1. ¹H NMR Spectroscopy (Predicted)
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Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the downfield region (typically δ 7.5-9.0 ppm) due to the electron-withdrawing effects of the nitro and formyl groups.
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Aldehyde Proton: A singlet for the formyl proton will be observed at a very downfield chemical shift (δ 9.5-10.5 ppm).
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Amide Proton: A broad singlet for the N-H proton of the acetamido group will likely appear between δ 8.0 and 10.0 ppm.
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Methyl Protons: A singlet corresponding to the three protons of the acetyl group will be present in the upfield region (δ 2.0-2.5 ppm).
3.2.2. ¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbons: Two distinct signals in the downfield region will correspond to the aldehyde carbonyl carbon (δ 185-195 ppm) and the amide carbonyl carbon (δ 165-175 ppm).
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Aromatic Carbons: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon bearing the nitro group will be significantly downfield.
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Methyl Carbon: An upfield signal (δ 20-30 ppm) will correspond to the methyl carbon of the acetamido group.
3.2.3. Infrared (IR) Spectroscopy (Predicted)
Key vibrational frequencies are expected as follows:
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N-H Stretch: A sharp peak around 3300-3100 cm⁻¹ corresponding to the amide N-H stretching vibration.
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C=O Stretches: Two strong absorption bands for the carbonyl groups; the aldehyde C=O stretch typically appears around 1710-1690 cm⁻¹, and the amide C=O stretch (Amide I band) is usually found around 1680-1630 cm⁻¹.
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N-O Stretches: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group will be observed in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
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C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, and the aldehyde C-H stretch will show two weak bands around 2850 and 2750 cm⁻¹.
3.2.4. Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 208. Subsequent fragmentation patterns would likely involve the loss of the acetyl group, the nitro group, and the formyl group.
Reactivity and Synthetic Applications
The synthetic utility of N-(4-Formyl-2-nitrophenyl)acetamide lies in the selective manipulation of its three functional groups.
Key Transformations and Their Mechanistic Rationale
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Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine using various reagents such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂/Pd-C), or sodium dithionite. This transformation is often the first step in utilizing this building block, as the resulting ortho-amino aldehyde is a valuable precursor for the synthesis of quinolines, benzodiazepines, and other heterocyclic systems. The choice of reducing agent is critical to avoid the reduction of the aldehyde functionality.
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Reactions of the Formyl Group: The aldehyde group can undergo a wide range of reactions. It can be a precursor for the synthesis of Schiff bases by condensation with primary amines. These Schiff bases can then be used in the synthesis of various heterocyclic compounds. Reductive amination with primary or secondary amines provides access to substituted anilines. The aldehyde can also participate in Wittig reactions to form alkenes or be oxidized to a carboxylic acid.
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Hydrolysis of the Acetamido Group: The acetamido group is relatively stable but can be hydrolyzed to the corresponding aniline under acidic or basic conditions. This deprotection step is typically performed after other desired transformations on the molecule have been completed.
Safety and Handling
N-(4-Formyl-2-nitrophenyl)acetamide is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
N-(4-Formyl-2-nitrophenyl)acetamide is a versatile and valuable building block in organic synthesis. Its trifunctional nature allows for a wide range of selective chemical transformations, making it an important intermediate in the preparation of pharmaceuticals, dyes, and other functional materials. The synthetic protocol detailed in this guide, based on the nitration of 4-acetamidobenzaldehyde, provides a reliable and efficient method for its preparation. A thorough understanding of its spectroscopic properties and reactivity is crucial for its effective utilization in research and development.
References
- Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
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PubChem. (n.d.). N-(4-formyl-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
